4,6-Dihydroxybenzene-1,3-dicarbonitrile
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Overview
Description
4,6-Dihydroxybenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C8H4N2O2. It is also known by its IUPAC name, 4,6-dihydroxyisophthalonitrile. This compound is characterized by the presence of two hydroxyl groups and two nitrile groups attached to a benzene ring. It is a white to off-white powder that is soluble in organic solvents.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to inhibit the activity of catechol o-methyltransferase .
Biochemical Pathways
If it does inhibit catechol o-methyltransferase as suggested by the patents , it could potentially affect the metabolism of catecholamines, including dopamine, epinephrine, and norepinephrine.
Preparation Methods
The synthesis of 4,6-dihydroxybenzene-1,3-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dihydroxybenzene and cyanogen bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere. The temperature is maintained between 50-100°C.
Procedure: The 4,6-dihydroxybenzene is dissolved in the solvent, and cyanogen bromide is added slowly with stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4,6-Dihydroxybenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers or with acyl chlorides to form esters.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4,6-Dihydroxybenzene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
4,6-Dihydroxybenzene-1,3-dicarbonitrile can be compared with other similar compounds, such as:
4,6-Dihydroxybenzene-1,3-dicarboxylic acid: This compound has carboxyl groups instead of nitrile groups, leading to different chemical reactivity and applications.
4,6-Dihydroxybenzene-1,3-dimethyl: This compound has methyl groups instead of nitrile groups, affecting its physical properties and chemical behavior.
4,6-Dihydroxybenzene-1,3-dichloride:
The uniqueness of this compound lies in its specific combination of hydroxyl and nitrile groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dihydroxybenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRQCDXOTPOQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75610-34-3 |
Source
|
Record name | 4,6-dihydroxybenzene-1,3-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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